Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiazolo[3,2-A]pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate shares similarities with other thiazolo[3,2-A]pyrimidine derivatives.
Other compounds with similar structures: These may include analogs with different substituents on the furan or thiazolo[3,2-A]pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C30H27ClN2O4S |
---|---|
Molecular Weight |
547.1 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H27ClN2O4S/c1-5-36-29(35)26-18(4)32-30-33(27(26)20-11-9-19(10-12-20)17(2)3)28(34)25(38-30)16-23-13-14-24(37-23)21-7-6-8-22(31)15-21/h6-17,27H,5H2,1-4H3/b25-16- |
InChI Key |
OZFKDGCHTKPGAZ-XYGWBWBKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.